spiro[fluorene-9,9'-xanthene]-2',7'-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2',7'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQGMRKCZPWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Spiro Fluorene 9,9 Xanthene Diol and Its Derivatives
Classical Approaches to the Spiro[fluorene-9,9'-xanthene] (B3069175) Core
Early methods for constructing the spiro[fluorene-9,9'-xanthene] backbone were often characterized by their multi-step nature and significant synthetic challenges.
Historically, the synthesis of the SFX core was an arduous task, involving multi-step routes with complicated procedures that resulted in poor yields. arkat-usa.org20.210.105 These early methods presented considerable barriers to the widespread study and application of SFX compounds. One such classical, yet inefficient, pathway began with two different ortho-halobiaryl compounds. 20.210.105 Another multi-step approach involved the use of dichlorofluorene. 20.210.105 The complexity and low efficiency of these routes made the production of SFX materials difficult and costly, limiting their accessibility for research and development. arkat-usa.org
A foundational classical approach involves the acid-catalyzed condensation reaction between a 9-fluorenone (B1672902) derivative and a resorcinol (B1680541) derivative. arkat-usa.orgresearchgate.net In this reaction, the carbonyl group of the fluorenone reacts with the electron-rich aromatic rings of two resorcinol molecules to form the spiro-xanthene structure. This process typically required harsh conditions, such as high temperatures and the use of strong condensing reagents like a mixture of zinc chloride (ZnCl₂) and hydrochloric acid (HCl) or gaseous HCl. arkat-usa.org While this method directly forms the desired spiro framework, the severe reaction conditions and potential for side reactions remained significant drawbacks. arkat-usa.org Research has shown that the electronic properties of the starting 9-fluorenone can influence the reaction's success; electron-poor 9-fluorenones, such as those substituted with halogens, tend to provide better yields compared to electron-rich analogues. researchgate.net
Advanced and Expedient Synthetic Strategies for Spiro[fluorene-9,9'-xanthene]-diol
To overcome the limitations of classical methods, significant research has focused on developing more efficient, convenient, and scalable synthetic strategies. These advanced methods have made spiro[fluorene-9,9'-xanthene]-diol and its derivatives more accessible. arkat-usa.orgacs.org
A major breakthrough in SFX synthesis was the development of one-pot procedures. 20.210.105acs.org These methods are inherently simpler and more efficient, combining all reactants in a single reaction vessel to produce the final product. 20.210.105 An effective one-pot approach involves the reaction of a fluorenone and a phenol (B47542) derivative (like resorcinol) in the presence of an acid catalyst. acs.org This process is often a thermodynamically controlled reaction. 20.210.105acs.org For instance, when fluorenone and phenol react, a kinetically favored intermediate, 4,4′-(9H-fluorene-9,9-diyl)diphenol (FDPO), may form first. acs.org However, over a longer reaction time (e.g., 24 hours), this intermediate converts into the more stable spiro[fluorene-9,9'-xanthene] (SFX) product, which is the thermodynamically controlled product, achieving yields of 80% or higher. 20.210.105acs.orgacs.org This one-pot strategy has been successfully applied to a range of substituted fluorenones and phenols, allowing for the creation of a library of functionalized SFX analogues. researchgate.netacs.org
The choice of catalyst is crucial for the efficiency of the condensation reaction. While classical methods relied on harsh reagents like ZnCl₂/HCl, modern approaches utilize a variety of more manageable and effective catalytic systems. arkat-usa.org Methanesulfonic acid (MeSO₃H) has been used in excess to drive the thermodynamically controlled cyclization, leading to high yields of the SFX core. 20.210.105researchgate.net
A particularly effective and milder catalyst is p-toluenesulfonic acid (p-TsOH). arkat-usa.orgrsc.org Its use allows for the convenient one-pot synthesis of spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives under less stringent conditions, avoiding the introduction of metallic salts and chlorides, which is beneficial for materials intended for electronic applications. arkat-usa.org Other catalytic systems, including solid superacids like sulfated titania (SO₄²⁻/TiO₂), have also been employed, sometimes in conjunction with microwave irradiation to accelerate the reaction and achieve high yields in shorter timeframes. chemicalbook.com
| Catalyst System | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| ZnCl₂/HCl | 9-Fluorenones and Resorcinol | High Temperature | Moderate | arkat-usa.org |
| MeSO₃H (excess) | Fluorenone and Phenol | Thermodynamically controlled (e.g., 24h) | ~80% | 20.210.105acs.org |
| p-Toluenesulfonic acid (p-TsOH) | 2,7-dibromo-9-fluorenone and Resorcinol | Reflux in Toluene, 7 hrs | 81% | rsc.org |
| SO₄²⁻/TiO₂ (Solid Acid) | 9-Fluorenone and Resorcinol | Microwave Irradiation (600W, 25 min) | 83% | chemicalbook.com |
Beyond the synthesis of the core structure, peripheral functionalization is key to tuning the properties of SFX-diol derivatives for specific applications. The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose. acs.orgmdpi.com This reaction is used to form carbon-nitrogen bonds, allowing for the attachment of amine-containing groups to the SFX scaffold. mdpi.com
Typically, a halogenated SFX derivative, such as 2,7-dibromo-spiro[fluorene-9,9'-xanthene]-3',6'-diol, serves as the starting material. researchgate.net This bromo-substituted core can then be reacted with various anilines or other amine compounds via Buchwald–Hartwig amination to produce novel hole-transporting materials (HTMs). mdpi.com For example, researchers have synthesized a series of complex molecules by coupling different SFX units through a one-pot Buchwald–Hartwig reaction, achieving high yields of over 80%. acs.org This method provides a versatile platform for creating a wide range of functionalized SFX derivatives with tailored electronic and physical properties. mdpi.com
Suzuki Cross-Coupling Reactions for SFX-diol Functionalization
The Suzuki cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, making it highly valuable for the functionalization of the spiro[fluorene-9,9'-xanthene] (SFX) core. This reaction typically involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov This methodology allows for the introduction of a wide range of aryl substituents onto the SFX framework, enabling the precise tuning of its electronic and photophysical properties.
A notable application of this reaction is in the construction of advanced materials for optoelectronic devices. For instance, a blue-light-emitting model compound, 2,7-bis[spiro[fluorene-9,9'-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF), was synthesized via a Suzuki coupling reaction. 20.210.105 The reaction coupled monobromo-SFX with 2,7-bis-(4,4,5,5-tetramethyl- 20.210.105Current time information in Le Flore County, US.researchgate.netdioxaborolane-2-yl)-9,9-dioctylfluorene using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base, achieving a high yield of 90%. 20.210.105 This demonstrates the efficiency of the Suzuki reaction in creating complex, conjugated systems based on the SFX scaffold.
The synthesis of precursors for these reactions, such as boronic acid esters, is also a critical step. For example, N,N-diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) can be prepared by reacting 4-bromotriphenylamine (B1269916) with bis(pinacolato)diboran. researchgate.netrsc.org These precursors are then reacted with halogenated SFX derivatives to build larger, functional molecules.
Table 1: Example of Suzuki Cross-Coupling for SFX Functionalization
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Yield | Reference |
| Monobromo-SFX | 2,7-bis-(4,4,5,5-tetramethyl- 20.210.105Current time information in Le Flore County, US.researchgate.netdioxaborolane-2-yl)-9,9-dioctylfluorene | Pd(PPh₃)₄ / K₂CO₃ | 2,7-bis[spiro[fluorene-9,9'-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF) | 90% | 20.210.105 |
Ullmann Reaction for Spiro[fluorene-9,9'-xanthene]-Based Hole-Transporting Materials
The Ullmann reaction, particularly its modern, modified versions, is a key synthetic tool for forming carbon-nitrogen (C-N) bonds. This makes it instrumental in the synthesis of hole-transporting materials (HTMs) based on the SFX core, which often feature arylamine functionalities. A series of SFX-based HTMs have been designed and synthesized using a copper-catalyzed modified Ullmann reaction. researchgate.net This strategy facilitates the coupling of the SFX core with electron-rich diphenylamines or other amine-containing moieties. researchgate.netresearchgate.net
This synthetic approach has been employed to create molecules like DPA-SFXMe and DPA-SFXBu. researchgate.net The design philosophy involves combining an electron-rich substituted fluorene (B118485) linked to diphenylamines with the rigid, three-dimensional SFX xanthene core to promote effective hole transport. researchgate.net These compounds have demonstrated very high-lying Highest Occupied Molecular Orbital (HOMO) levels (around -5.0 eV), which is advantageous for efficient hole injection from common anodes like indium tin oxide (ITO) in organic light-emitting diodes (OLEDs). researchgate.net The use of the Ullmann reaction provides a direct and effective route to these complex HTMs, which show potential to outperform standard materials like NPB in device applications. researchgate.net
Table 2: Ullmann Reaction for Synthesis of SFX-Based Hole-Transporting Materials
| SFX Precursor | Amine Reactant | Reaction Type | Example Products | Application | Reference |
| Halogenated SFX | Diphenylamine (B1679370), Carbazole (B46965) | Copper-catalyzed modified Ullmann reaction | DPA-SFXMe, DPA-SFXBu, DPA-SFXCz | Hole-Transporting Materials (HTMs) for OLEDs | researchgate.net |
Strategies for Derivatization and Functionalization of Spiro[fluorene-9,9'-xanthene]-diol
Chemical Transformations of the Hydroxyl Groups (e.g., Etherification, Esterification)
The hydroxyl groups at the 2' and 7' positions of the xanthene moiety in spiro[fluorene-9,9'-xanthene]-diol are key sites for chemical modification. These groups can be readily transformed through reactions like etherification and esterification, allowing for the attachment of various functional side chains. These modifications can significantly alter the solubility, thermal stability, and electronic properties of the resulting materials.
Etherification is a common strategy to enhance solubility and introduce new functionalities. For example, the dibutoxy derivative of 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol was synthesized by reacting the diol with n-iodobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), achieving a 67% yield. rsc.org This process attaches flexible butyl chains, improving the material's processability. rsc.orgrsc.org Similarly, more complex ether linkages can be formed to create monomers for polymerization, such as in the synthesis of 2′,7′-bis-[2″-trifluoromethyl 4″-(p-aminophenyl)phenoxy]-spiro[fluorene-9,9′-xanthene], a diamine monomer used for preparing polyamides. researchgate.net While less detailed, the tolerance of the SFX core to various reaction conditions suggests that esterification is also a viable transformation pathway. arkat-usa.org
Table 3: Example of Etherification of Spiro[fluorene-9,9'-xanthene]-diol
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol | n-iodobutane | K₂CO₃, DMF, 80 °C, 12h | 2,7-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] | 67% | rsc.org |
Introduction of Electron-Donating and Electron-Withdrawing Moieties for Tunable Properties
The electronic properties of the spiro[fluorene-9,9'-xanthene] framework can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the conjugated system, which typically raises the HOMO energy level, while EWGs lower it. youtube.com This modulation is critical for designing materials with specific energy levels for applications in organic electronics.
Electron-Donating Groups (EDGs): The incorporation of EDGs, such as terminal alkyloxy groups, has been shown to raise the HOMO level of SFX-based materials. researchgate.net This is beneficial for reducing the energy barrier for hole injection from the anode in OLEDs. researchgate.net For example, the methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₉) groups in DPA-SFXMe and DPA-SFXBu, respectively, serve this purpose. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs can be used to tune the emission properties or enhance electron transport characteristics. Imidazole-derived moieties, which possess electron-withdrawing capabilities, have been grafted onto the 2- and 7-positions of the SFX core to produce materials like SFX-2BI and SFX-2IM. rsc.org These compounds exhibit strong deep-blue emission, a desirable characteristic for display technologies. rsc.org Fluorination is another effective strategy. By placing fluorine atoms on peripheral aniline (B41778) units attached to the SFX core, researchers have created a series of HTMs with regulated electronic properties for use in perovskite devices. mdpi.com
Table 4: Properties of SFX Derivatives with EDGs and EWGs
| Compound | Functional Group (Type) | Key Property | Application | Reference |
| DPA-SFXMe | Methoxy (EDG) | High HOMO level (~-5.0 eV) | HTM for OLEDs | researchgate.net |
| SFX-2BI | Benzimidazole (EWG) | Strong deep-blue emission | Emitting material for OLEDs | rsc.org |
| p-SFX-oF | Fluorinated aniline (EWG) | Deep HOMO level | HTM for Perovskite Solar Cells | mdpi.com |
Incorporation of Arylamine and Other Electroactive Units
The incorporation of arylamine units is a cornerstone of designing efficient hole-transporting materials (HTMs) due to their electron-rich nature and stable cationic radical states. The SFX scaffold provides a rigid, 3D core onto which these electroactive units can be attached. Four-armed arylamine moieties have been functionalized onto the SFX core to create HTMs with HOMO energy levels between -4.9 and -5.1 eV and significant hole mobility. rsc.org One such material, mp-SFX-2PA, demonstrated higher power conversion efficiencies and better long-term stability in perovskite solar cells compared to the widely used spiro-OMeTAD. researchgate.net
Various arylamine groups have been utilized, including diphenylamine, carbazole, and triphenylamine (B166846). researchgate.netrsc.org The synthesis of DPA-SFXMe, DPA-SFXBu, and DPA-SFXCz involved attaching diphenylamine and carbazole units to improve hole-transporting properties for OLEDs. researchgate.net Beyond simple arylamines, other electroactive units can be incorporated to impart unique functionalities. For example, functionalizing the SFX core with an acridine (B1665455) moiety led to the creation of SFX-Ad, a luminophore that exhibits aggregation-induced emission (AIE) and mechanoresponsive luminescence. rsc.org Similarly, grafting imidazole-derived units onto the SFX backbone has been used to develop new deep-blue emitting materials for OLEDs. rsc.org
Synthesis of Spiro[fluorene-9,9'-xanthene]-Containing Copolymers
The rigid and bulky spiro[fluorene-9,9'-xanthene] structure is an excellent building block for creating high-performance polymers with unique properties, such as high thermal stability and intrinsic microporosity. By converting the SFX-diol into a suitable monomer, it can be incorporated into various polymer backbones through polycondensation or other polymerization reactions.
One significant application is in the synthesis of polymers of intrinsic microporosity (PIMs). A new bis(catechol) monomer containing the SFX unit, 4,4′-(spiro[fluorene-9,9′-xanthene]-2′,7′-diyl)bis(benzene-1,2-diol) (THSFX), was synthesized and subsequently polymerized with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN). researchgate.net The resulting homopolymer and copolymers (e.g., SFX-PIM-25) were amorphous, exhibited high thermal stability, and possessed large surface areas (up to 796 m²/g), making them promising for gas separation applications with high CO₂ permeability. researchgate.net
Another strategy involves creating SFX-containing diamine monomers for the synthesis of polyamides and polyimides. A diamine monomer, 2′,7′-bis-[2″-trifluoromethyl 4″-(p-aminophenyl)phenoxy]-spiro[fluorene-9,9′-xanthene], was successfully used to synthesize a series of fluorinated poly(ether amide)s. researchgate.net These polymers were soluble in organic solvents, showed high thermal stability and high glass transition temperatures (273–289 °C), and could be cast into robust films suitable for membrane-based gas separation. researchgate.net
Table 5: Examples of Spiro[fluorene-9,9'-xanthene]-Containing Copolymers
| Copolymer Type | SFX Monomer | Co-monomer | Key Property | Application | Reference |
| Polymer of Intrinsic Microporosity (PIM) | THSFX | 2,3,5,6-tetrafluoroterephthalonitrile | High BET surface area (360–796 m²/g), high CO₂ permeability | Gas separation membranes | researchgate.net |
| Poly(ether amide) | 2′,7′-bis-[2″-trifluoromethyl 4″-(p-aminophenyl)phenoxy]-spiro[fluorene-9,9′-xanthene] | Various diacids | High thermal stability (T₁₀ > 480 °C), high Tg (273–289 °C) | Gas separation membranes | researchgate.net |
Functionalization with Dithiafulvenyl Units and Diketopyrrolopyrrole
The strategic functionalization of the spiro[fluorene-9,9'-xanthene] (SFX) core with electron-donating or -accepting moieties is a key strategy to modulate its optoelectronic properties for use in devices like perovskite solar cells and organic solar cells.
Dithiafulvenyl (DTF) Functionalization:
Researchers have successfully synthesized spiro-annulated molecules by attaching dithiafulvenyl units to the SFX framework. nih.gov Two distinct derivatives were created by functionalizing the SFX core at different positions: the 2,2',7,7'- positions (SFX-DTF1) and the 2,3',6',7'- positions (SFX-DTF2). nih.gov The synthesis of these molecules is a multi-step process that begins with the bromination of the spiro[fluorene-9,9'-xanthene] core to create precursors like 2,2',7,7'-tetrabromo-spiro[fluorene-9,9'-xanthene] (SFX1). amazonaws.com This is followed by conversion to a tetracarbaldehyde intermediate (SFX-A1) and subsequent reactions to introduce the dithiafulvenyl moieties. amazonaws.com The positioning of the DTF units was found to significantly influence the hole mobility of the resulting materials. nih.gov Specifically, SFX-DTF1 was investigated as a hole-transporting material in perovskite solar cells, where it demonstrated a power conversion efficiency of 10.67% without the need for p-type dopants. nih.gov
Diketopyrrolopyrrole (DPP) Functionalization:
The SFX core has also been functionalized with terminal diketopyrrolopyrrole (DPP) units to create a three-dimensional non-fullerene acceptor for organic solar cells. rsc.orguts.edu.au This new acceptor, designated SFX1, was synthesized via a Suzuki cross-coupling reaction. rsc.orguts.edu.auresearchgate.net The synthesis involves reacting a tetrakis(thiophene-boronic ester) derivative of SFX with a brominated DPP unit in the presence of a palladium catalyst. researchgate.net The resulting molecule, SFX1, is soluble in common organic solvents used for film processing, such as chlorobenzene (B131634) and o-dichlorobenzene. rsc.orguts.edu.au This synthetic strategy combines the desirable properties of the rigid, spiro-linked SFX core with the strong electron-accepting nature of the DPP units. rsc.org The resulting material shows promising optoelectronic properties and energy levels that are complementary to widely used donor polymers like P3HT and PTB7. rsc.orguts.edu.au
Table 1: Synthetic Details of Functionalized Spiro[fluorene-9,9'-xanthene] Derivatives
| Derivative Name | Functional Unit | Synthetic Reaction | Key Features | Reference |
|---|---|---|---|---|
| SFX-DTF1 | Dithiafulvenyl | Multi-step synthesis from brominated SFX | Functionalized at 2,2',7,7'- positions; used as a hole-transporting material. | nih.gov |
| SFX-DTF2 | Dithiafulvenyl | Multi-step synthesis from brominated SFX | Functionalized at 2,3',6',7'- positions; different hole mobility compared to SFX-DTF1. | nih.gov |
| SFX1 | Diketopyrrolopyrrole | Suzuki cross-coupling reaction | Creates a 3D non-fullerene acceptor; soluble in common processing solvents. | rsc.orguts.edu.au |
Industrial Scale-Up and Green Chemistry Considerations for SFX-diol Synthesis
The transition from laboratory-scale synthesis to industrial production of spiro[fluorene-9,9'-xanthene]-diol (SFX-diol) and its derivatives necessitates methodologies that are not only efficient and high-yielding but also economically viable and environmentally sustainable.
A significant advancement in this area was the development of a one-pot synthesis for the SFX core. acs.org This method involves the acid-catalyzed reaction of fluorenone with phenol, which can produce SFX with yields exceeding 80%. acs.org A key aspect of this process is that it is thermodynamically controlled; while various isomers can form, the reaction equilibrium irreversibly favors the desired o,o-substituted product. acs.org This high-yield, one-pot approach is inherently simpler and more appealing for large-scale production compared to earlier multi-step routes that involved complicated procedures. acs.org20.210.105 Furthermore, this method can produce SFX of high purity without the need for column chromatography, a purification technique that often uses large volumes of solvents, thereby aligning with green chemistry principles. acs.org
For derivatives, researchers have focused on creating synthetic routes that are both facile and suitable for industrial application. For instance, the hole-transporting material X60, which is based on an SFX core, was designed with a two-step synthetic route from commercially available starting materials. rsc.org This ease of synthesis is a critical factor for its potential in large-scale industrial production. rsc.org Similarly, the materials X59 and X60 are noted for their straightforward two-step synthesis, positioning them as viable candidates for industrial-scale manufacturing of hole-transporting materials for perovskite solar cells. acs.org The focus on minimizing synthetic steps and utilizing readily available precursors is a common theme in the design of SFX derivatives intended for commercial applications. rsc.orgresearchgate.net
Table 2: Considerations for Industrial Scale-Up and Green Synthesis of SFX-diol
| Aspect | Method/Approach | Advantages | Reference |
|---|---|---|---|
| Core Synthesis | One-pot reaction of fluorenone and phenol | High yield (>80%); simpler procedure; thermodynamically controlled. | acs.org |
| Purification | Avoidance of column chromatography | Reduced solvent waste; aligns with green chemistry principles. | acs.org |
| Derivative Synthesis | Facile, two-step synthetic routes (e.g., for X60) | Use of commercially available starting materials; promising for large-scale production. | acs.orgrsc.org |
Theoretical and Computational Investigations of Spiro Fluorene 9,9 Xanthene Diol
Density Functional Theory (DFT) Studies on Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
DFT calculations are frequently used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the difference between which defines the energy gap. For hole-transporting materials (HTMs) derived from the SFX core, the HOMO and LUMO levels are critical for matching the energy levels of adjacent layers in optoelectronic devices, such as perovskite solar cells (PSCs), to ensure efficient charge transfer. mdpi.comacs.org
Studies on various SFX-based HTMs show that their HOMO energy levels typically fall within a range of -4.9 eV to -5.3 eV, while LUMO levels are found between -2.05 eV and -2.26 eV. acs.orgrsc.org The rigid, spiro-linked structure effectively interrupts conjugation across the entire molecule, resulting in a wide energy gap. umich.edu For instance, related double spiro compounds are noted to have large HOMO-LUMO gaps of 5.0 eV or more. umich.edu The specific energy levels can be precisely tuned through chemical modification. For example, the introduction of fluorinated aniline (B41778) units can lower the HOMO level, which is beneficial for hole extraction and transport in certain device architectures. mdpi.com
Table 1: Calculated HOMO/LUMO Energy Levels for Selected Spiro[fluorene-9,9'-xanthene] (B3069175) Derivatives This table is interactive. Click on headers to sort.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |
|---|---|---|---|---|
| General SFX-HTMs | -5.08 to -5.30 | -2.05 to -2.26 | ~2.82 - 3.25 | acs.org |
| Arylamine-SFX | -4.9 to -5.1 | N/A | N/A | rsc.orgrsc.org |
| SFX-Asparagine | -5.747 | N/A | N/A | whiterose.ac.uk |
| SFX-Glutamic acid | -5.854 | N/A | N/A | whiterose.ac.uk |
| SFX-Glutamine | -5.851 | N/A | N/A | whiterose.ac.uk |
The spatial distribution of the HOMO and LUMO orbitals is a key determinant of a molecule's charge transport properties. In SFX-based compounds, computational studies consistently show that the LUMO is primarily localized on the central spiro[fluorene-9,9'-xanthene] core. whiterose.ac.uk This suggests that the core structure acts as the primary electron-accepting region.
The localization of the HOMO, however, is highly dependent on the nature and position of the substituents. whiterose.ac.uk In many derivatives, particularly those designed as HTMs, the HOMO is delocalized onto the electron-donating arylamine or other functional groups attached to the core. whiterose.ac.ukresearchgate.net In some cases, the HOMO can be distributed over the three six-membered rings of the SFX core itself. whiterose.ac.uk The delocalization of these frontier molecular orbitals is considered beneficial for charge transport, as it can reduce the reorganization energy and enhance electronic coupling between adjacent molecules. whiterose.ac.uk Visualizations of orbital density distributions, such as those for the derivative SFX1, clearly illustrate this separation and localization of the frontier orbitals. researchgate.net
The asymmetric nature of the SFX core allows for a high degree of tunability through the strategic placement of substituents. mdpi.com Theoretical studies have shown that both the type of substituent and its location significantly impact the electronic properties. rsc.org
Attaching electron-donating groups, such as diphenylamine (B1679370) or carbazole (B46965), tends to raise the HOMO energy level, while the LUMO level remains relatively unchanged. researchgate.net Conversely, attaching electron-withdrawing groups, like fluorine atoms, can effectively lower the HOMO energy level. mdpi.com The position of these functional groups is also critical. For example, alterations in substituents around the fluorene (B118485) fragment can lead to notable differences in HOMO energy levels compared to substitutions on the xanthene portion. acs.org This allows for the fine-tuning of molecular orbital energy levels to either facilitate hole or electron injection without significantly altering the molecule's fundamental optical properties, such as its high triplet energy. rsc.org This precise control is a key advantage in the rational design of materials for specific optoelectronic applications. rsc.org
Molecular Dynamics and Conformational Analysis of Spiro[fluorene-9,9'-xanthene]-diol
The performance of materials based on spiro[fluorene-9,9'-xanthene]-diol is intrinsically linked to their three-dimensional conformation. The central sp³-hybridized carbon atom creates a distinctive, non-planar molecular architecture that imparts critical physical and electronic properties. acs.orgresearchgate.net
A defining characteristic of the SFX framework is the nearly perpendicular arrangement of the fluorene and xanthene planar units. acs.orgresearchgate.net DFT simulations and single-crystal X-ray diffraction analyses confirm this highly distorted, spiro-conjugated structure. mdpi.comresearchgate.net
The dihedral angle between the fluorene and xanthene moieties is consistently calculated and observed to be approximately 90°. mdpi.com One analysis of a derivative, X59, reported a slightly smaller twist angle of 87.5°. acs.org This orthogonal geometry results in significant steric hindrance, which is a key feature of the molecule. acs.orgresearchgate.net This rigid three-dimensional shape physically prevents the close approach and stacking of adjacent molecules. acs.org
Table 2: Reported Dihedral Angles for Spiro[fluorene-9,9'-xanthene] Based Structures This table is interactive. Click on headers to sort.
| Compound | Dihedral Angle (°) | Method | Source(s) |
|---|---|---|---|
| General SFX Derivatives | ~90 | DFT Calculation | mdpi.com |
| X59 | 87.5 | Single-Crystal X-ray Diffraction | acs.org |
| Dibromo-SFX monomer | Perpendicular | Single-Crystal X-ray Diffraction | researchgate.net |
The non-planar geometry dictated by the spiro center has profound effects on the material's properties. The orthogonal arrangement of the fluorene and xanthene subunits electronically isolates them from each other, which is crucial for maintaining a high triplet energy level, a vital characteristic for host materials in phosphorescent organic light-emitting diodes (PHOLEDs). umich.edu
Furthermore, the steric hindrance resulting from this cross-shaped conformation effectively inhibits intermolecular π–π stacking and aggregation. acs.org This prevention of close packing is directly responsible for several advantageous material properties, including excellent solubility for solution processing and the ability to form stable amorphous films. acs.org By suppressing the formation of interchain excimers, which can cause undesirable emission characteristics in some polymers, the spiro structure contributes to enhanced photophysical stability. arkat-usa.org This combination of electronic isolation and morphological stability makes the SFX scaffold a superior building block for high-performance organic electronic devices. acs.orgresearchgate.net
Quantum Chemical Modeling of Charge Transport Mechanisms
The efficiency of organic electronic devices hinges on the ability of constituent materials to transport charge carriers (holes and electrons). Quantum chemical modeling is crucial for predicting and understanding these charge transport properties. The spiro configuration of spiro[fluorene-9,9'-xanthene]-2',7'-diol, which forces a nearly perpendicular arrangement between the fluorene and xanthene moieties, effectively inhibits the close molecular packing that can lead to aggregation-caused quenching, a phenomenon detrimental to performance in many organic materials. acs.org This structural feature, combined with the electronic nature of the SFX core, makes it a prime candidate for theoretical charge transport studies.
In many organic semiconductor materials, charge transport is not described by a band-like model but rather as a series of "hops" between adjacent molecules. The rate of this charge hopping process can be effectively described by the semi-classical Marcus theory. whiterose.ac.uk This theory provides a framework for calculating the charge transfer rate constant (k) between a donor and an acceptor molecule (or the same molecule in a different charge state).
The charge mobility (μ) is directly related to this hopping rate and can be estimated using the Einstein relation. Theoretical studies on SFX derivatives consistently employ Marcus theory to predict and compare their hole and electron mobilities. whiterose.ac.ukuu.nl The calculations reveal that modifications to the SFX core can significantly influence mobility. For instance, derivatives of SFX have been theoretically shown to possess hole mobilities orders of magnitude higher than the commonly used hole transport material, Spiro-OMeTAD. uu.nl The key parameters that determine the charge transfer rate within Marcus theory are the reorganization energy (λ) and the electronic coupling (charge transfer integral, V). whiterose.ac.uk
| Parameter | Symbol | Significance in Charge Transport |
|---|---|---|
| Reorganization Energy | λ | The energy required for the molecule and its surrounding environment to relax structurally upon a change in charge state. A lower reorganization energy generally leads to a faster charge hopping rate. |
| Charge Transfer Integral (Electronic Coupling) | V | A measure of the electronic interaction strength between adjacent molecules. A larger charge transfer integral facilitates more efficient charge transfer. |
| Charge Hopping Rate | kh/e | The rate at which a hole (h) or electron (e) transfers between molecules. It is a direct indicator of the material's intrinsic charge transport capability. |
| Charge Mobility | μh/e | The net velocity of charge carriers in the presence of an electric field. It is a key performance metric for electronic materials and is calculated from the hopping rate and transfer integral. |
The two central parameters in Marcus theory, reorganization energy (λ) and the charge transfer integral (V), are determined computationally.
The reorganization energy consists of two components: an internal part and an external part. The internal reorganization energy, which is more commonly calculated, corresponds to the geometric relaxation energy required when a molecule transitions from its neutral state to a charged state and vice-versa. whiterose.ac.uk DFT calculations are used to optimize the geometries of the molecule in both its neutral and ionized (cationic for hole transport, anionic for electron transport) states to determine this value. Studies on SFX derivatives show that they tend to have smaller hole reorganization energies compared to their electron reorganization energies, suggesting a preference for hole transport. uu.nl
The charge transfer integral (V) quantifies the electronic coupling between adjacent molecules in a material. Its value is highly sensitive to the intermolecular distance and orientation. Therefore, accurate prediction of V requires considering the molecular packing in the solid state. A common computational approach to estimate this value is the "energy splitting in dimers" (ESID) method. rsc.org For hole transfer integrals (Vₕ), the energy difference between the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 of a molecular dimer is calculated. Similarly, for electron transfer integrals (Vₑ), the energy splitting of the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 is used. rsc.org The inherent 3D structure of the SFX core plays a significant role in dictating the possible packing motifs and, consequently, the charge transfer integrals. mdpi.com
Theoretical Prediction of Optical and Spectroscopic Signatures
Computational methods are essential for predicting the optical properties of molecules, such as their light absorption and emission characteristics. These predictions are vital for applications in areas like organic light-emitting diodes (OLEDs) and sensors.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excited states of molecules. researchgate.net By calculating the transition energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can simulate a molecule's UV-visible absorption spectrum. The method also provides information about the nature of these transitions, for example, by analyzing the molecular orbitals involved. For this compound, TD-DFT calculations would reveal how the electronic density redistributes upon photoexcitation. In many SFX-based systems, the lowest energy electronic transition corresponds to a HOMO-LUMO transition, where electron density often moves from the peripheral, electron-rich parts of the molecule to the core, or vice-versa, depending on the functionalization. researchgate.net Furthermore, by optimizing the geometry of the first excited state (S₁), one can calculate the expected photoluminescence (emission) energy, providing insight into the color of light the molecule would emit.
| Calculated Property | Description | Relevance |
|---|---|---|
| Excitation Energies | The energy required to promote an electron from the ground state to an excited state (e.g., S₀ → S₁). | Corresponds to peaks in the UV-visible absorption spectrum. |
| Oscillator Strength | A measure of the probability of a given electronic transition occurring. | Determines the intensity of absorption peaks. |
| Photoluminescence Energy | The energy of light emitted as the molecule relaxes from the lowest excited state (S₁) back to the ground state (S₀). | Predicts the color of the emitted light. |
| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Analysis of the orbitals involved in a transition helps to characterize its nature (e.g., π-π, n-π). |
In addition to the singlet excited states (S₁, S₂, etc.) that are involved in fluorescence, molecules also possess a series of triplet excited states (T₁, T₂, etc.). The energy of the lowest triplet state (T₁) is a particularly important parameter for OLED applications. In phosphorescent OLEDs, it is the emission from the T₁ state that is harvested. Therefore, the T₁ energy of a host material, such as a derivative of this compound, must be higher than that of the phosphorescent dopant to ensure efficient energy transfer.
Both singlet and triplet energy levels can be calculated using TD-DFT or related DFT methods. The energy difference between the S₁ and T₁ states (the singlet-triplet splitting, ΔEST) is another critical parameter. A small ΔEST can facilitate a process called intersystem crossing (ISC), where the molecule transitions from a singlet to a triplet state. The ability to computationally predict the S₁ and T₁ energies is therefore essential for designing host materials for phosphorescent OLEDs and for understanding the fundamental photophysics of the this compound molecule.
Advanced Characterization Methodologies for Spiro Fluorene 9,9 Xanthene Diol Materials
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like spiro[fluorene-9,9'-xanthene]-2',7'-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete assignment of the molecular skeleton.
In a typical ¹H-NMR spectrum of an SFX derivative, the protons on the fluorene (B118485) and xanthene moieties appear in the aromatic region, generally between 6.0 and 8.0 ppm. The specific substitution pattern, such as the placement of the diol groups at the 2' and 7' positions of the xanthene unit, dictates the precise chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling between adjacent protons. The integration of the signals confirms the number of protons in each environment, which must match the expected structure.
The ¹³C-NMR spectrum is equally critical. It reveals the number of non-equivalent carbon atoms in the molecule. A key diagnostic signal in the ¹³C-NMR spectrum of any spiro[fluorene-9,9'-xanthene] (B3069175) compound is the spiro-carbon (the C9 position of the fluorene), which is a quaternary carbon and typically appears significantly downfield, often in the range of 60-75 ppm, due to its unique sp³-hybridized nature connecting two aromatic systems. bas.bg The carbons of the fluorene and xanthene rings appear in the aromatic region (typically 110-160 ppm). The carbons bonded to the hydroxyl groups (C-2' and C-7') and the ether oxygen (C-4'a and C-5'a) in the xanthene moiety will have characteristic chemical shifts that confirm the diol substitution pattern. While specific data for the 2',7'-diol is not widely published, analysis of related structures like 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol provides insight into the expected spectral features. rsc.org
Table 1: Representative ¹³C-NMR Chemical Shifts for a Substituted Spiro[fluorene-9,9'-xanthene] Derivative Data based on a related compound, 2,7-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene], to illustrate the methodology. rsc.org
| Carbon Position | Chemical Shift (δ) in ppm | Description |
| Spiro-carbon (C9) | ~60.64 | Quaternary sp³ carbon, characteristic of the spiro center. |
| Aromatic C-O | ~156.93, 155.85 | Carbons on the xanthene ring attached to the ether oxygen. |
| Aromatic C-H / C-C | 107.88 - 151.87 | Various carbons of the fluorene and xanthene aromatic rings. |
| Aromatic C-Br | ~121.35 | Carbons attached to bromine atoms on the fluorene moiety. |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, FT-IR is crucial for confirming the key structural motifs.
The most telling feature in the FT-IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (-OH) groups. The presence of the ether linkage (C-O-C) within the xanthene core is confirmed by a strong, sharp absorption band typically found in the 1200-1250 cm⁻¹ region. bas.bg Other expected signals include aromatic C-H stretching vibrations (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ range).
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1610 - 1580 | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1200 | C-O Stretch (Asymmetric) | Aryl Ether (Xanthene) |
| 1260 - 1180 | C-O Stretch | Phenol (B47542) |
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive verification of a compound's molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used for SFX derivatives. rsc.org
For this compound (C₂₅H₁₆O₃), the calculated exact mass is 364.11 g/mol . nih.gov In a high-resolution mass spectrum (HRMS), the experimentally determined molecular ion peak, typically observed as the protonated molecule [M+H]⁺ at m/z 365.1172 or the molecular ion [M]⁺ at m/z 364.1099, would be compared against the calculated value. A close match (usually within a few parts per million) provides unequivocal confirmation of the molecular formula and, by extension, a successful synthesis. For instance, the characterization of a related brominated SFX derivative showed the observed mass was in excellent agreement with the calculated mass, validating its structure. rsc.org
Optical Spectroscopy for Photophysical Property Analysis
The interest in spiro[fluorene-9,9'-xanthene] compounds is largely driven by their unique optical and electronic properties, making them suitable for applications in organic electronics. acs.orgmdpi.com Optical spectroscopy provides fundamental insights into how these molecules interact with light.
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption spectrum of an SFX derivative typically displays intense bands in the ultraviolet region. rsc.org These absorptions correspond to π→π* transitions within the conjugated fluorene and xanthene systems and n→π* transitions associated with the oxygen heteroatom.
In a dilute solution (e.g., in dichloromethane (B109758) or THF), this compound is expected to show absorption maxima (λ_max_) below 350 nm, which are characteristic of the constituent aromatic chromophores. mdpi.com The spectrum in the solid state (as a thin film) is also critical, as molecular packing can influence the electronic properties. Often, solid-state spectra show broader and slightly red-shifted absorption bands compared to the solution spectra, which can be attributed to intermolecular interactions like π-π stacking.
Table 3: Representative Photophysical Data for SFX Derivatives Data based on related compounds to illustrate general properties.
| Compound Type | Solvent/State | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Ref |
| 2,7-disubstituted SFX | Dichloromethane | ~350 | ~410 (deep-blue) | rsc.org |
| SFX-aniline derivative | Dichloromethane | ~270-325 | N/A | mdpi.com |
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. For SFX materials, which are often designed as emitters or host materials in organic light-emitting diodes (OLEDs), the PL spectrum provides vital information about the emission color, efficiency, and purity.
Derivatives of spiro[fluorene-9,9'-xanthene] are known to be efficient blue-light emitters. rsc.org When excited at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit a strong fluorescence peak in the blue region of the visible spectrum (~400-450 nm). The shape and position of the emission peak can be influenced by the solvent polarity and, in the solid state, by molecular aggregation.
A critical parameter derived from PL measurements is the photoluminescence quantum yield (PLQY or Φ_F_). This value represents the ratio of photons emitted to photons absorbed and is a direct measure of the material's internal emission efficiency. High quantum yields are essential for applications in high-performance lighting and displays. rsc.org The measurement is typically performed using an integrating sphere and a reference standard.
Electrochemical Characterization Techniques
Electrochemical methods are fundamental for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of spiro[fluorene-9,9'-xanthene]-diol materials, which govern their charge injection and transport properties. researchgate.net
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used extensively to probe the redox behavior of electroactive species. mdpi.com In a typical CV experiment for a spiro[fluorene-9,9'-xanthene]-diol derivative, a solution of the compound is analyzed using a three-electrode system (working, reference, and counter electrodes). mdpi.com As the potential is swept, the compound undergoes oxidation and reduction, and the resulting current is measured. The potential at which these redox events occur provides direct information about the material's energy levels. mdpi.comrsc.org
For example, the onset of the first oxidation potential (E_ox) is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level. mdpi.com Differential Pulse Voltammetry (DPV) is a related, more sensitive technique that can also be used to determine these redox potentials with higher resolution. nih.gov
Research on various spiro[fluorene-9,9'-xanthene] (SFX) based hole-transporting materials (HTMs) demonstrates the utility of CV in determining their HOMO levels. By systematically modifying the peripheral groups on the SFX core, the oxidation potentials and, consequently, the HOMO energies can be finely tuned. mdpi.comrsc.org This tuning is critical for achieving efficient energy level alignment with other materials in a device, such as the perovskite absorber layer in a solar cell, which is essential for facilitating efficient hole extraction and transport while blocking electrons. acs.orguu.nl
Table 1: Electrochemical Data for Selected Spiro[fluorene-9,9'-xanthene] Derivatives
| Compound | First Oxidation Potential (E_ox vs. Fc/Fc+) [V] | Calculated HOMO Level [eV] | Reference |
|---|---|---|---|
| m-SFX-mF | 0.141 | -5.24 | mdpi.com |
| m-SFX-oF | 0.137 | -5.24 | mdpi.com |
| p-SFX-mF | 0.127 | -5.23 | mdpi.com |
| p-SFX-oF | 0.146 | -5.25 | mdpi.com |
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. wikipedia.org The HOMO and LUMO energy levels are the key parameters in this theory. For spiro[fluorene-9,9'-xanthene]-diol materials, these energy levels can be empirically estimated from CV data. researchgate.netuu.nl
The HOMO energy level is calculated from the onset oxidation potential (E_onset_ox) relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, using the following equation:
E_HOMO = -e [E_onset_ox (vs Fc/Fc+) + E_Fc/Fc+ (vs vacuum)]
where E_Fc/Fc+ (vs vacuum) is typically assumed to be around 5.1 eV. mdpi.com
The LUMO energy level can be estimated by adding the optical bandgap (E_g), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy:
E_LUMO = E_HOMO + E_g
This relationship is crucial for designing materials for specific applications. For instance, in hole-transporting materials for perovskite solar cells, the HOMO level must be appropriately aligned with the valence band of the perovskite to ensure efficient hole transfer. uu.nl Similarly, the LUMO level must be higher than the perovskite's conduction band to effectively block electrons and prevent charge recombination at the interface. uu.nl Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental CV data to provide a more detailed picture of the FMOs, including their spatial distribution. mdpi.comnih.govresearchgate.net
Morphological and Structural Analysis of Thin Films and Crystals
The performance of spiro[fluorene-9,9'-xanthene]-diol materials in devices is highly dependent on the morphology and molecular packing in the solid state.
X-ray Diffraction (XRD) is a powerful non-destructive technique used to characterize the structural properties of materials. When applied to thin films of spiro[fluorene-9,9'-xanthene]-diol derivatives, XRD can determine whether the film is amorphous or crystalline. researchgate.netresearchgate.net Amorphous materials lack long-range order and exhibit broad, diffuse halos in their XRD patterns, whereas crystalline materials show sharp Bragg diffraction peaks. researchgate.net
The spiro-linkage in these molecules introduces a rigid, three-dimensional, and non-planar structure. acs.orgresearchgate.net This inherent steric hindrance effectively disrupts intermolecular π-π stacking and hinders crystallization, promoting the formation of stable amorphous films. researchgate.netresearchgate.net This amorphous nature is highly desirable for many optoelectronic applications as it leads to isotropic properties and morphologically stable, uniform thin films, which are crucial for device reliability and reproducibility. researchgate.netacs.org Studies on related spiro-linked oligofluorenes and polyamides containing SFX units have confirmed their amorphous nature through the observation of broad halos in their X-ray diffractograms. researchgate.netresearchgate.net
While thin films are often amorphous, obtaining single crystals of spiro[fluorene-9,9'-xanthene]-diol derivatives allows for the precise determination of their molecular structure, conformation, and packing in the crystalline state via Single-Crystal X-Ray Diffraction. 20.210.105researchgate.netiaea.org This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Table 2: Crystallographic Data for a Spiro[fluorene-9,9'-xanthene] Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | X59 | acs.org |
| Twist Angle (Fluorene-Xanthene) | 87.5° | acs.org |
| Significance | Nearly perpendicular arrangement prevents tight molecular packing, enhancing solubility. | acs.org |
Atomic Force Microscopy (AFM) for Thin Film Surface Morphology
The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, the cantilever deflects, and this deflection is monitored by a laser beam reflected onto a photodiode. This process generates a detailed three-dimensional topographic map of the surface. For soft organic semiconductor films, tapping mode AFM is often employed to minimize sample damage. In this mode, the cantilever oscillates near its resonance frequency, and the tip intermittently "taps" the surface, reducing lateral forces.
Research Findings on Spiro[fluorene-9,9'-xanthene] Material Thin Films
Recent research has focused on designing novel hole-transporting materials (HTMs) based on the spiro[fluorene-9,9'-xanthene] (SFX) core to improve upon the performance of benchmark materials like Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl)-amine-9,9′-spirobifluorene). The morphology of the HTM layer is a key determinant of its effectiveness.
A 2024 study by Wang et al. introduced a new HTM, named SF-MPA-MCz, which utilizes a modified spiro-skeleton. nih.gov The researchers used AFM to compare the thin-film properties of their novel compound against the standard Spiro-OMeTAD. nih.gov When spin-coated onto fluorine-doped tin oxide (FTO) substrates, both materials formed films with low root-mean-square (Rrms) roughness, indicating smooth surfaces. researchgate.net However, when deposited on the perovskite layer, a significant difference in film quality was observed. While the Rrms values were comparable, the film of SF-MPA-MCz was found to be pin-hole free, a crucial advantage over the Spiro-OMeTAD film which exhibited pin-holes that could impede efficient hole transport. researchgate.net This superior film-forming capability is attractive for reducing material consumption and fabrication costs, particularly for large-area applications. nih.gov
The development of other SFX-based materials has also highlighted the importance of morphology. For instance, a low-cost HTM designated X60, which is based on the SFX core, has been shown to be a viable alternative to Spiro-OMeTAD in both dye-sensitized and perovskite solar cells. rsc.orgresearchgate.net Similarly, chlorine-substituted SFX derivatives have been investigated as single-molecule white emitters, where the solid-state film morphology dictates the luminous properties. researchgate.net Functionalization of the SFX core with units like diketopyrrolopyrrole to create non-fullerene acceptors also relies on achieving favorable thin-film morphology for optimal device performance. researchgate.net These studies collectively underscore that molecular engineering of the spiro[fluorene-9,9'-xanthene] backbone directly impacts the resulting thin film's surface characteristics, which is a key aspect of advancing their application in electronic devices.
AFM Data on Spiro-Material Thin Films
The following table summarizes key findings from AFM analysis of thin films made from spiro-type materials, illustrating the typical data obtained in such studies.
| Compound Name | Substrate | Deposition Method | Root-Mean-Square Roughness (Rrms) | Morphological Description | Reference |
| SF-MPA-MCz | Perovskite | Spin-coating | Low (comparable to Spiro-OMeTAD) | Smooth, pin-hole free surface. | researchgate.net |
| Spiro-OMeTAD | Perovskite | Spin-coating | Low | Smooth surface but with observable pin-holes. | researchgate.net |
Applications of Spiro Fluorene 9,9 Xanthene Diol in Functional Materials
Optoelectronic Materials and Devices
Perovskite Solar Cells (PSCs) and Dye-Sensitized Solar Cells (DSCs)
Defect Passivation Mechanisms in Perovskite Layers
A critical factor in boosting the efficiency and stability of perovskite solar cells is the management of defects at the interface between the perovskite active layer and the charge-transporting layer. Derivatives of SFX-diol have demonstrated significant capabilities in this area through specific molecular interactions.
The primary mechanism for defect passivation involves the functional groups on the SFX core interacting with uncoordinated ions and vacancies in the perovskite crystal lattice. Research has shown that the hydroxyl (-OH) groups present in SFX-diol derivatives can form hydrogen bonds with undercoordinated iodide (I⁻) and methylammonium (B1206745) (MA⁺) ions in the perovskite structure. rsc.org This interaction helps to stabilize the perovskite surface and suppress the formation of charge-trapping defects.
Molecular Engineering for Improved Power Conversion Efficiency and Stability
The performance of HTMs in PSCs is highly dependent on their molecular structure, which dictates their electronic energy levels, charge carrier mobility, and film-forming properties. The SFX-diol framework offers a versatile platform for molecular engineering to optimize these characteristics.
By attaching various electron-donating aryl amine groups to the SFX core, researchers have created a range of HTMs with tailored properties. These modifications can fine-tune the highest occupied molecular orbital (HOMO) energy level to better align with the valence band of the perovskite, facilitating efficient hole extraction. rsc.org For example, introducing 4,4′-dimethoxydiphenylamine (DDPA) units leads to HTMs with excellent charge-carrier mobility and conductivity. acs.org
The strategic placement and type of functional groups have a significant impact on device performance. Studies on isomeric SFX-based HTMs have shown that modifying the substitution positions on the SFX core and the functional groups on the peripheral units can synergistically enhance device outcomes. mdpi.com For instance, a derivative named mp-SFX-2PA, when used in a methylammonium lead iodide (MAPbI₃) based PSC, achieved a power conversion efficiency of up to 16.8%, outperforming the standard Spiro-OMeTAD (15.5%) under identical conditions. rsc.org The same HTM in a mixed-cation perovskite (FAPbI₃/MAPbBr₃) device pushed the PCE even higher to 17.7%. rsc.org
The stability of the resulting solar cells is also markedly improved. Devices using the mp-SFX-2PA HTM retained 90% of their initial PCE after 2000 hours of storage in ambient air, whereas devices with Spiro-OMeTAD degraded significantly, retaining only 28% of their initial efficiency. rsc.org This enhanced stability is attributed to the robust molecular structure and better interfacial contact provided by the SFX-based materials.
| SFX Derivative | Key Functional Groups | Hole Mobility (cm²/V·s) | HOMO Level (eV) | Device PCE (%) | Reference |
|---|---|---|---|---|---|
| mp-SFX-2PA | Four-armed arylamine moieties | 2.2 to 15 × 10⁻⁵ (doped) | -5.1 | 17.7% | rsc.org |
| SP-SMe | Asymmetric, with methylsulfanyl groups | Not specified | Not specified | 21.95% (dopant-free) | rsc.org |
| p-SFX-oF | Fluorinated aniline (B41778) units | Not specified | -5.32 | 15.21% | mdpi.com |
| SPX-TPA | Triphenylamine (B166846) (TPA) units | Not specified | -5.24 | 20.03% | rsc.org |
| X60 | Four dimethoxydiphenylamine (DDPA) units | Comparable to Spiro-OMeTAD | -5.08 | 19.84% | acs.org |
Organic Field-Effect Transistors (OFETs)
The application of spiro[fluorene-9,9'-xanthene] (B3069175) derivatives extends to organic field-effect transistors (OFETs), where high charge carrier mobility and good film-forming properties are paramount. While research specifically detailing SFX-diol in OFETs is still emerging, the properties of the broader SFX family highlight its significant potential. The rigid, three-dimensional spiro-conjugated structure is advantageous for creating stable, amorphous films with good morphological stability, which is crucial for reliable transistor performance. acs.org
The hole mobility (μh) is a key performance metric for a p-type semiconductor in an OFET. Various molecular modifications to the SFX core have been shown to influence this property significantly. For instance, doping and the addition of functional groups like arylamines can enhance hole mobility. Doped films of SFX derivatives functionalized with four-armed arylamine moieties have exhibited hole mobilities in the range of 2.2 to 15 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org While these values were measured in the context of hole-transport layers for solar cells, they indicate the potential of these materials as active layers in OFETs. The design of SFX-based materials with even higher mobility is an active area of research, with molecular engineering strategies focused on increasing molecular conjugation and introducing multiple SFX units to enhance charge transport. diva-portal.org
Supramolecular Chemistry and Host-Guest Systems
The unique three-dimensional and rigid conformation of spiro[fluorene-9,9'-xanthene] derivatives makes them excellent scaffolds for applications in supramolecular and materials chemistry. researchgate.netresearchgate.net Their defined geometry and functionalizable nature allow for the rational design of complex, ordered architectures.
Design of SFX-diol based Molecular Receptors
The spiro[fluorene-9,9'-xanthene]-2',7'-diol molecule is an intrinsically well-suited candidate for the design of molecular receptors in host-guest chemistry. Its rigid, pre-organized cavity-like shape, formed by the orthogonal fluorene (B118485) and xanthene units, provides a defined space for guest binding. The two hydroxyl groups on the xanthene moiety are particularly important, as they can act as hydrogen-bond donors, enabling specific recognition of guest molecules that have complementary hydrogen-bond acceptor sites.
By functionalizing the SFX-diol core further, more complex and selective receptors can be created. The principles of molecular recognition can be applied to develop hosts for various guests, from small neutral molecules to ions. The design would leverage the fixed orientation of the diol groups to create a specific binding pocket, a concept similar to that used in molecular tweezers or clips based on other rigid scaffolds.
Self-Assembly Strategies for Ordered Architectures
The ability of molecules to self-assemble into highly ordered structures is fundamental to creating functional materials from the bottom up. SFX-diol and its derivatives possess the necessary structural features to engage in predictable self-assembly. The primary driving forces for the assembly of these molecules are hydrogen bonding and π–π stacking interactions.
Crystal structure analysis of related SFX derivatives reveals the presence of multiple intermolecular interactions, including O–H···O hydrogen bonds, CH/π interactions, and short π–π contacts between aromatic units. acs.org The diol functionality in SFX-diol provides strong, directional hydrogen bonding sites that can guide the formation of one-, two-, or even three-dimensional networks. For example, the hydroxyl groups can form extended chains or cyclic motifs, which, in combination with the stacking of the fluorene and xanthene aromatic systems, can lead to highly ordered crystalline materials. The ability to predict and control these non-covalent interactions through "crystal engineering" allows for the design of porous organic frameworks or other complex architectures with potential applications in catalysis, separation, and storage. researchgate.net
Sensors and Probes (Material Science Context)
The development of fluorescent materials for sensing and probing applications is a significant area of material science. Derivatives of the spiro[fluorene-9,9'-xanthene] core have been shown to exhibit unique photophysical properties that make them highly suitable for use in chemical sensors and stimuli-responsive probes.
One key property is Aggregation-Induced Emission (AIE) . Unlike many conventional fluorophores that suffer from quenching in the solid state or in aggregates, AIE-active molecules become highly emissive when aggregated. This phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state. Researchers have designed SFX-based donor-π-acceptor molecules that are AIE-active. tcichemicals.com This property is highly desirable for solid-state sensors, as it provides a "turn-on" fluorescence signal in the presence of an analyte or a specific physical state.
In addition to AIE, some SFX derivatives display mechanochromism , which is a change in color or fluorescence in response to mechanical stimuli such as grinding, shearing, or pressure. For example, a donor-acceptor molecule based on an SFX core was observed to change its fluorescence from yellowish-green to bluish-green upon grinding. tcichemicals.com This reversible or irreversible change is caused by the transition between stable crystalline and metastable amorphous states, each having different molecular packing and photophysical properties. This stimuli-responsive behavior can be harnessed to create sensors for detecting mechanical stress or damage in materials.
Chemosensors for Specific Analyte Detection
The inherent fluorescence and rigid three-dimensional structure of the spiro[fluorene-9,9'-xanthene] (SFX) core make its derivatives promising candidates for chemosensors. Functionalized SFX molecules can exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in an aggregated state. rsc.org This phenomenon is pivotal for developing sensitive sensors.
A luminophore based on a 9,9′-dimethyl-9,10-dihydroacridine substituted spiro[fluorene-9,9′-xanthene] (SFX-Ad) demonstrates mechanoresponsive luminescence, changing its emission color upon the application of mechanical force. rsc.org This property allows it to act as a sensor for mechanical stress. Such mechanochromic behavior has been leveraged for applications in anti-counterfeiting and information encryption, where the material's fluorescence can be altered and restored by grinding and fuming processes. rsc.org This responsive behavior highlights the potential for designing SFX-based chemosensors that can detect specific analytes through changes in their luminescent properties.
Fluorescent Probes in Material Systems
The spiro-functionalization at the core of the SFX unit significantly enhances the quality of fluorescence, leading to narrower emission spectra compared to simpler polyfluorene derivatives. 20.210.105 This structural feature, which creates a tetrahedral spiro center, minimizes close packing between molecular chains and helps maintain an amorphous solid film, which is beneficial for optical applications. 20.210.105
Derivatives of SFX are particularly noted for their aggregation-induced emission (AIE) activity. rsc.org The highly twisted 3D configuration of molecules like SFX-Ad leads to weak emission in dilute solutions but strongly enhanced fluorescence in the aggregated state. rsc.org This makes them excellent fluorescent probes for studying processes involving aggregation or for use in solid-state lighting applications. Furthermore, the SFX framework has been successfully used as a host material for phosphorescent emitters in organic light-emitting diodes (OLEDs). researchgate.net For instance, an SFX-based host material, SFX-PF, has been used to create efficient green and blue phosphorescent OLEDs with low turn-on voltages and high quantum efficiencies. researchgate.net
Polymer Chemistry and Microporous Materials
Spiro[fluorene-9,9'-xanthene]-diol as Monomers for Thermally Stable Polymers and Polyesters
The rigid and bulky spiro structure of SFX-diol is instrumental in creating polymers with exceptional thermal stability. When SFX-diol is used as a monomer, it introduces a kinked, non-coplanar architecture into the polymer backbone, which restricts chain packing and raises the glass transition temperature (Tg). 20.210.105 This spiro-functionalization is a key strategy for improving the thermal spectral stability of fluorene-based polymers. 20.210.105
Polymers derived from SFX-based monomers exhibit high decomposition temperatures (Td) and glass transition temperatures, making them suitable for high-performance applications.
Polyamides : A diamine monomer derived from spiro[fluorene-9,9′-xanthene] was used to synthesize polyamides that showed high thermal stability, with 10% weight loss occurring at temperatures up to 483 °C in air and 519 °C in nitrogen. researchgate.net These polyamides also possessed high glass transition temperatures ranging from 273–289 °C. researchgate.net
Polyesters : Fluorene-rich polyesters are known for their excellent thermal properties, with 5% weight loss temperatures (Td5) recorded between 424-447°C and glass transition temperatures (Tg) in the range of 147 to 220°C. researchgate.net
Polymers of Intrinsic Microporosity (PIMs) : PIMs synthesized using an SFX-based bis(catechol) monomer displayed high thermal stability, with a 10% weight loss temperature (T10) between 490–510 °C. researchgate.net
Table 1: Thermal Properties of SFX-diol Based Polymers
| Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Source(s) |
|---|---|---|---|
| Polyamides | 273–289 °C | up to 519 °C (in N₂) | researchgate.net |
| Polyesters | 147–220 °C | 424–447 °C (Td5) | researchgate.net |
Copolymers of Intrinsic Microporosity (PIMs) Containing SFX-diol Units
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to their inefficient chain packing. rsc.org This is achieved by designing polymer backbones that are rigid and contorted. The spiro-center in SFX-diol makes it an ideal monomer for creating PIMs. researchgate.netnih.gov
In a notable study, a new bis(catechol) monomer containing the SFX core, 4,4′-(spiro[fluorene-9,9′-xanthene]-2′,7′-diyl)bis(benzene-1,2-diol) (THSFX), was synthesized. researchgate.net This monomer was reacted with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) via polycondensation to create a homopolymer and several copolymers. researchgate.net The resulting SFX-PIMs were amorphous, soluble in organic solvents, and could be cast into self-standing films. researchgate.net A key characteristic of these PIMs is their high Brunauer-Emmett-Teller (BET) surface area, which ranged from 360 to 796 m²/g, confirming their intrinsic microporosity. researchgate.net
Gas Permeation Properties of SFX-diol Based PIMs
The microporous structure of SFX-diol based PIMs makes them highly effective for membrane-based gas separation. The inefficient packing of the polymer chains creates free volume elements that facilitate the transport of gas molecules.
The gas permeation properties of the SFX-PIMs were evaluated, revealing high gas permeability. researchgate.net For instance, copolymers SFX-PIM-25 and SFX-PIM-33 exhibited high carbon dioxide (CO₂) permeability values of 3595 and 4034 Barrer, respectively. researchgate.net The performance of these membranes for separating important industrial gas pairs, such as CO₂/N₂ and CO₂/CH₄, was found to be located near the 1991 Robson upper bound, which represents the trade-off limit between permeability and selectivity for polymeric membranes. researchgate.net This indicates an excellent combination of high permeability and good selectivity, making these materials promising for applications like carbon capture.
Table 2: Gas Permeability of SFX-diol Based PIMs
| Polymer | CO₂ Permeability (Barrer) | Performance Relative to Robson Upper Bound (1991) | Source(s) |
|---|---|---|---|
| SFX-PIM-25 | 3595 | Close to the upper bound for CO₂/N₂ and CO₂/CH₄ | researchgate.net |
Catalysis and Reaction Intermediates
This compound is a crucial reaction intermediate in the synthesis of a variety of functional materials. acs.orgresearchgate.net Its own synthesis typically involves an acid-catalyzed one-pot reaction between a fluorenone derivative and a phenol (B47542) or resorcinol (B1680541) derivative. acs.orgrsc.org For example, the synthesis of 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst to drive the condensation and intramolecular cyclization reaction. rsc.org
Once synthesized, the SFX-diol core serves as a versatile platform. The diol functional groups (-OH) are reactive sites that allow for its incorporation into larger molecules and polymers. It is a key building block for hole-transporting materials (HTMs) in perovskite solar cells, monomers for high-stability polymers, and the foundation for complex fluorescent probes and sensors. acs.orgrsc.org While it is a product of catalytic reactions and a vital intermediate for further synthesis, there is limited evidence of SFX-diol itself being used directly as a catalyst. Its primary role in this context is that of a foundational molecular scaffold.
Structure Function Relationships in Spiro Fluorene 9,9 Xanthene Diol Derivatives
Influence of Spiro-Conformation on Charge Transport and Photophysics
The defining feature of the SFX framework is the central sp³-hybridized carbon atom that joins a fluorene (B118485) and a xanthene moiety in a perpendicular, or spiro, orientation. This orthogonal arrangement is not merely a structural curiosity; it profoundly influences the material's properties and function.
The non-planar, cross-shaped conformation creates significant steric hindrance, which effectively disrupts intermolecular aggregation and close molecular packing. acs.org This characteristic is highly advantageous for solution-based processing, as it imparts excellent solubility in common organic solvents. acs.org The dihedral angles between the xanthene and fluorene planes are typically near 90°, creating a highly distorted structure that contributes to high thermal stability and the formation of stable amorphous films. mdpi.com
From an electronic perspective, the spiro-linkage largely isolates the π-conjugated systems of the fluorene and xanthene units. acs.orgacs.org This separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key feature that can be exploited in material design. acs.orgacs.org While electronically distinct, the spiro-conjugation effect can still permit a degree of electronic delocalization in the excited state. researchgate.net This non-planar structure and the resulting steric hindrance play a pivotal role in enhancing the film-forming properties and optoelectronic performance of materials derived from this core. acs.org For instance, in some derivatives, the transition dipole moment's dependence on the spirobifluorene geometry has been observed to change during the conformational stabilization of the excited state. researchgate.net
The inherent rigidity and thermal stability of the SFX core are superior to those of some other spiro-type compounds, such as spirobifluorene, making it an attractive building block for durable electronic materials. researchgate.net
Impact of Substituent Type and Position on Electronic and Material Performance
Derivatization of the SFX core is more flexible than that of the symmetric spirobifluorene, allowing for targeted modifications. mdpi.comresearchgate.net A common strategy involves attaching electron-donating groups, such as triphenylamine (B166846) (TPA) or diphenylamine (B1679370), to create efficient hole-transporting materials (HTMs). acs.orgresearchgate.net The placement of these substituents has a marked effect. For example, attaching TPA groups to the fluorene moiety primarily influences the energy required for hole extraction, whereas placing them on the xanthene unit has a greater impact on the material's glass transition temperature (Tg). researchgate.net
Fluorination is another powerful tool for modulating electronic properties. The position of fluorine atoms on peripheral aniline (B41778) units can significantly impact device performance, often more than it affects the bulk optical and electrochemical properties. researchgate.net Studies on isomeric SFX-based HTMs have shown that ortho-fluorination on aniline units is more effective at lowering the HOMO energy level compared to meta- or para-fluorination due to a stronger electron-withdrawing effect. mdpi.com This tuning of the HOMO level is crucial for achieving efficient hole injection and transport in perovskite-based devices, ultimately enhancing the open-circuit voltage (Voc). mdpi.com
Expanding the π-conjugation of the substituents also enhances performance. Incorporating larger aromatic systems, like naphthalene (B1677914) rings, into the side groups has been shown to result in higher hole mobility and conductivity. acs.orgrsc.org Similarly, replacing methoxy (B1213986) (–OMe) groups with methylsulfanyl (–SMe) groups on the diphenylamine units can improve interaction with perovskite surfaces through the "soft" Lewis basicity of the sulfur atoms, leading to better device stability and efficiency. rsc.org
The following table summarizes the effects of different substituents on the properties of select SFX derivatives.
| Derivative Name | Substituent(s) | HOMO Level (eV) | Key Finding | Device Performance (PCE) | Reference(s) |
| p-SFX-oF | ortho-Fluoroaniline on para-position | -4.37 | Deep HOMO level improves Voc and interface contact. | 15.21% | mdpi.com |
| m-SFX-mF | meta-Fluoroaniline on meta-position | -4.20 | Perched HOMO level facilitates charge injection in PeLEDs. | N/A (PeLED EQE: 3.15%) | mdpi.com |
| SP-SMe | Diphenylamine with Methylsulfanyl | -5.10 | Enhanced interaction with perovskite; superior stability. | 21.95% (dopant-free) | rsc.org |
| SP-Naph | Dimethoxyphenylnaphthylamine | -5.14 | Expanded π-conjugation boosts conductivity. | 20.51% (dopant-free) | rsc.org |
| X62 | Naphthalene ring | N/A | Larger π-system leads to higher hole mobility (5.14 × 10⁻⁶ S·cm⁻¹) than X61. | N/A | acs.org |
PCE: Power Conversion Efficiency in Perovskite Solar Cells; EQE: External Quantum Efficiency in Perovskite Light-Emitting Diodes. Data is illustrative of trends discussed in the literature.
Relationship between Molecular Packing and Device Performance
The performance of an organic electronic device is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. This molecular packing dictates the efficiency of charge transport between adjacent molecules.
While the spiro-conformation is beneficial for solubility by preventing tight packing, achieving efficient charge transport in solid-state films requires a degree of ordered intermolecular arrangement. acs.org Effective π-π stacking between the aromatic systems of neighboring molecules creates pathways for charge carriers to hop, thereby enhancing mobility. acs.org The design of SFX derivatives often aims to balance the anti-aggregation nature of the spiro core with the pro-transport properties of well-ordered packing.
Research has demonstrated a direct link between molecular packing and device outcomes. For instance, in a comparison of two closely related SFX derivatives, the compound X62, which featured a more extended conjugated system, exhibited more effective π–π stacking in its thin film state. acs.org This superior molecular packing resulted in higher hole mobility and conductivity compared to its counterpart, X61, and the benchmark material spiro-OMeTAD. acs.org
The introduction of specific substituents can guide the molecules into favorable packing motifs. In the broader field of organic electronics, arrangements like the slipped herringbone packing have been shown to endow materials with higher photoluminescence quantum yields and significantly improved charge-carrier mobility, leading to better device performance. researchgate.net Conversely, uncontrolled molecular packing can be detrimental, leading to the formation of aggregates that can quench luminescence or create undesirable emissive states known as exciplexes at device interfaces. pku.edu.cn Therefore, rational molecular design must consider how substituents will influence intermolecular forces to promote packing that maximizes charge transport and minimizes efficiency losses.
Role of Intermolecular Interactions in Solid-State Properties
The specific molecular packing observed in the solid state is a direct consequence of various non-covalent intermolecular interactions. In spiro[fluorene-9,9'-xanthene]-diol derivatives, the most significant of these are π–π stacking and hydrogen bonding. acs.orgnih.govresearchgate.net
π–π Stacking: This interaction arises from the attractive force between the electron clouds of aromatic rings on adjacent molecules. For charge transport, short π–π stacking distances are highly desirable as they facilitate orbital overlap, creating efficient pathways for charge carriers to move through the material. acs.orgrsc.org The design of SFX-based HTMs often focuses on introducing planar, π-conjugated substituents that can engage in effective stacking, thereby boosting hole mobility. acs.org
Hydrogen Bonding: The parent compound, spiro[fluorene-9,9'-xanthene]-2',7'-diol, possesses hydroxyl (–OH) groups capable of forming strong hydrogen bonds. This interaction can play a crucial role in dictating the crystal packing and solid-state architecture. nih.govresearchgate.net In functional devices, these interactions are particularly important. For example, the hydroxyl group on the SFX core can form hydrogen bonds with undercoordinated iodide ions on the surface of a perovskite layer. rsc.org This passivates surface defects that would otherwise act as charge recombination centers, thereby improving device efficiency and stability. rsc.org Theoretical and experimental studies have shown that hydrogen bonds can also work cooperatively with π–π stacking, reinforcing the structure and facilitating the intermolecular electron transfer necessary for luminescence quenching in sensor applications. rsc.org
Other functional groups, such as pyridyl units or Lewis bases like oxygen and sulfur atoms in substituents, can also engage in specific interactions (Lewis acid-base or hydrogen bonding) with adjacent layers, particularly in perovskite solar cells, leading to defect passivation and enhanced performance. rsc.orgrsc.org The interplay of these varied intermolecular forces is fundamental to controlling the solid-state properties and, by extension, the function and efficiency of the final device. nih.gov
Challenges and Future Research Directions
Addressing Limitations in Performance and Stability of SFX-diol Based Materials
Despite the promise of SFX-based materials, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), their performance and long-term stability remain key areas for improvement. Challenges include issues with hole mobility, conductivity, and environmental stability. acs.orgresearchgate.net
Molecular engineering is a primary strategy to tackle these limitations. acs.orgrsc.org For instance, the introduction of specific functional groups can significantly enhance the material's properties. In one study, methoxy (B1213986) groups (–OMe) on the diphenylamine (B1679370) units of an SFX-based HTM were partially replaced with methylsulfanyl groups (–SMe). This modification aimed to increase interaction with the perovskite surface through the "soft Lewis" nature of the sulfur atoms, leading to improved device performance and stability. rsc.org Similarly, incorporating Lewis base structures, like pyridine groups, into the SFX core can passivate defects (e.g., undercoordinated Pb2+) in the perovskite layer, enhancing both efficiency and stability. acs.orgrsc.org
The stability of devices using SFX-based materials is often compromised by external factors like heat and humidity. rsc.org Research focuses on designing molecules with higher glass transition temperatures (Tg) to improve thermal stability. researchgate.netresearchgate.net For example, incorporating bulky groups like N-phenyl-1-naphthylamine (PNA) into the SFX core has resulted in materials with outstanding glass-transition temperatures exceeding 150 °C. rsc.org Another approach involves creating dopant-free HTMs, which simplifies device fabrication and can enhance operational stability under continuous illumination and thermal stress. rsc.org
The table below summarizes the performance of select SFX-based Hole-Transporting Materials developed to address performance and stability limitations.
| Material | Application | Key Modification | Achieved Performance | Reference |
| SP-SMe | Perovskite Solar Cell (PSC) | Partial replacement of –OMe with –SMe groups | Power Conversion Efficiency (PCE) of 21.95% (dopant-free) | rsc.org |
| X26 | Perovskite Solar Cell (PSC) | Introduction of SFX pendant groups on a triphenylamine (B166846) core | PCE of 20.2%; maintained 18.8% after 5 months | researchgate.net |
| X60 | PSC & ssDSC | Two-step synthesis from commercial materials | PCE of 19.84% in PSCs; 7.30% in solid-state dye-sensitized solar cells (ssDSCs) | rsc.org |
| DPNA-SFX | Phosphorescent OLED (PHOLED) | Incorporation of two PNA groups with a bridging phenyl ring to an SFX center | Red PHOLED EQEmax of 34.7% with low efficiency roll-off | rsc.org |
| SPX-TPA | Perovskite Solar Cell (PSC) | Cruciform shape with triphenylamine (TPA) units for surface passivation | PCE of 20.03% | rsc.org |
Development of Novel Synthetic Pathways for Complex Architectures
The lack of convenient and efficient synthetic routes has historically limited the exploration of SFX derivatives compared to other spiro compounds like spirobifluorene. 20.210.105 The development of a one-pot synthesis method using fluorenone and phenol (B47542) (or their derivatives) in the presence of an acid catalyst was a significant breakthrough, offering high yields (over 80%) and simplifying the production of the core SFX structure. acs.orgresearchgate.net This method avoids the lengthy and costly multi-step procedures previously required. acs.org20.210.105
Future research is focused on expanding this synthetic toolbox to create more complex and tailored molecular architectures. The one-pot approach itself is a subject of study, with hypotheses suggesting it is a thermodynamically controlled process. 20.210.105 Understanding the reaction mechanism in greater detail could allow for even more control over the synthesis of diverse SFX building blocks.
Post-synthesis modification of the SFX core is another critical area. Functionalization is often achieved through well-established chemical reactions. For example, the Suzuki coupling reaction has been used to construct blue-light-emitting materials by linking a monobromo-SFX with a diboronic ester derivative of fluorene (B118485). 20.210.105 Similarly, the copper-catalyzed Ullmann reaction and the Buchwald–Hartwig coupling reaction are employed to add amine-containing groups, which are crucial for hole-transport properties. researchgate.net
The development of synthetic pathways for creating star-burst conjugated oligomers and polymers based on an SFX core represents a frontier in this field. researchgate.net These larger, more complex structures can offer enhanced thermal stability and film-forming properties, which are highly desirable for solution-processable devices. researchgate.netresearchgate.net
Exploration of New Application Areas for Spiro[fluorene-9,9'-xanthene]-diol
The primary application for SFX-diol derivatives has been in optoelectronic devices, where their rigid, 3D structure helps prevent molecular aggregation and their electrochemical properties are beneficial for charge transport. acs.orgresearchgate.net They have been extensively investigated as:
Hole-Transporting Materials (HTMs) in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSCs), where they have shown performance comparable or even superior to the benchmark material spiro-OMeTAD. acs.orgrsc.orgrsc.org
Host Materials for phosphorescent organic light-emitting diodes (PHOLEDs). The high triplet energy of certain SFX derivatives makes them suitable for hosting blue and green phosphorescent emitters, leading to highly efficient devices with low turn-on voltages. researchgate.netpku.edu.cnescholarship.org
Emitting Materials in OLEDs, particularly for stable blue light emission. 20.210.105researchgate.net
Future research aims to expand the application of SFX-diol beyond these established areas. The core spiro[fluorene-9,9'-xanthene] (B3069175) structure is a versatile building block. researchgate.net20.210.105 Its unique combination of steric and electronic properties could be harnessed in other fields of materials science. Potential new applications could include:
Electron-Transporting Materials (ETMs): While predominantly used for hole transport, modifying the SFX core with electron-accepting units could produce efficient ETMs. researchgate.net
Sensors: The fluorescent properties of SFX derivatives could be exploited for chemical or biological sensing applications, similar to other xanthene-based fluorescent probes. nih.gov
Catalysis and Energy Chemistry: The binary conjugation and three-dimensional configuration of the SFX structure present opportunities for its use in catalysis and other energy-related applications. researchgate.net
The table below highlights the performance of SFX-based materials across different optoelectronic applications.
| Application Area | Material Type | Device | Key Performance Metric | Reference |
| Perovskite Solar Cells | Hole-Transporting Material | n-i-p Planar PSC | PCE: 21.95% | rsc.org |
| Dye-Sensitized Solar Cells | Hole-Transporting Material | Solid-State DSC | PCE: 7.30% | rsc.org |
| Organic Light-Emitting Diodes | Host Material (Green) | Green PHOLED | EQEmax: 24.7% | rsc.org |
| Organic Light-Emitting Diodes | Host Material (Blue) | Blue PHOLED | EQEmax: 14.7% | researchgate.net |
| Organic Light-Emitting Diodes | Emitting Material | Blue-Light-Emitting Device | High thermal stability | 20.210.105 |
Advanced Computational Design for Rational Material Discovery
Trial-and-error synthesis is time-consuming and resource-intensive. Advanced computational modeling provides a powerful tool for the rational design of new SFX-diol-based materials with targeted properties. By combining experimental work with simulations, researchers can gain valuable insights into structure-property relationships. rsc.org
Computational approaches, such as Density Functional Theory (DFT), can predict key material parameters before synthesis, including:
Frontier Molecular Orbital (HOMO/LUMO) energy levels: Essential for ensuring efficient charge injection and transport in devices. rsc.org
Charge-carrier mobility: Predicting how efficiently holes or electrons can move through the material. acs.org
Triplet energy levels: Crucial for designing effective host materials in PHOLEDs to prevent energy loss. escholarship.org
Molecular conformation: Understanding the 3D structure, such as the twist angle between the fluorene and xanthene units, which influences molecular packing and solubility. acs.org
These predictive capabilities allow for the virtual screening of large numbers of candidate molecules, identifying the most promising structures for synthesis and testing. For example, computational studies can help determine how successive substitutions of functional groups, such as quinoline, at different positions on the SFX core will impact the HOMO and LUMO energy levels, guiding the design of materials for specific applications. escholarship.org As computational methods become more accurate and efficient, they will play an increasingly vital role in accelerating the discovery and optimization of novel SFX-diol derivatives for next-generation technologies.
Q & A
Q. What are the key synthetic routes for spiro[fluorene-9,9'-xanthene]-2',7'-diol, and how can reaction yields be optimized?
The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example, a two-step protocol involves bromination of fluorene followed by Williamson etherification with xanthene derivatives. Key optimization strategies include:
- Using Pd₂(dba)₃ and dppf as catalysts for coupling reactions (yield: 48% under 110°C for 12h in toluene) .
- Introducing ZrO₂-supported 12-phosphotungstic acid as a catalyst for oxybromination, which improves regioselectivity and reduces byproducts .
- Adjusting stoichiometry of dibromides (e.g., 1,2-dibromoethane) and base conditions (K₂CO₃ with 18-crown-6) to enhance alkylation efficiency (yields: 73–94%) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Confirms regiochemistry of substituents (e.g., bromine at the 2' position) and spiro-conjugation effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity (>99.5% for OLED intermediates) .
- UV-Vis and Fluorescence Spectroscopy : Determines optical bandgaps (e.g., 3.94 eV for phenylsulfonyl derivatives) and TADF (thermally activated delayed fluorescence) properties .
Q. How do substituents (e.g., bromine, phenylsulfonyl) influence the photophysical properties of this compound?
Substituents modulate charge transfer and intermolecular stacking :
- Bromine at the 2' position enhances electron-withdrawing effects, red-shifting emission in OLEDs .
- Phenylsulfonyl groups introduce bipolar charge-transport characteristics, improving hole/electron balance in electroluminescent devices .
- Phenothiazine functionalization reduces aggregation-caused quenching (ACQ), boosting photoluminescence quantum yields (PLQY) by 15–20% .
Advanced Research Questions
Q. How can this compound derivatives be tailored as hosts for blue TADF OLEDs?
Design strategies include:
- Donor-acceptor (D-A) integration : Phenothiazine dioxide end-capping improves triplet exciton confinement, achieving external quantum efficiencies (EQE) >20% .
- Rigid spiro-architecture : Suppresses non-radiative decay pathways, enhancing stability under operational stress (e.g., 1000-hour luminance retention >90%) .
- Co-host systems : Blending with carbazole derivatives (e.g., CBP) balances charge mobility and reduces efficiency roll-off at high brightness .
Q. What computational methods are effective for predicting structure-property relationships in spiro[fluorene-9,9'-xanthene]-based materials?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO levels (e.g., -5.3 eV/-2.1 eV for phenylsulfonyl derivatives) and charge reorganization energies .
- Time-Dependent DFT (TD-DFT) : Simulates excited-state dynamics, including singlet-triplet energy gaps (ΔEST < 0.3 eV for TADF) .
- Molecular Dynamics (MD) : Models π-π stacking and aggregation behavior in thin films .
Q. How does the spiro[fluorene-9,9'-xanthene] core enhance the performance of polyimides in optoelectronic applications?
- Non-coplanar structure : Reduces interchain interactions, improving solubility (>0.5 g/dL in NMP) and optical transparency (>90% at 450 nm) .
- High thermal stability : Glass transition temperatures (Tg) >300°C enable use in flexible displays .
- Tunable porosity : Spiro-based porous organic polymers (POPs) achieve hydrogen uptake of 1.2 wt% at 77 K .
Q. What are the challenges in scaling up this compound synthesis for industrial research?
- Purification complexity : High-purity (>99.9%) intermediates require multi-step column chromatography or recrystallization .
- Costly catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) necessitate ligand optimization to reduce metal loading .
- Byproduct management : Brominated side products (e.g., 2'-bromo derivatives) must be minimized via regioselective protocols .
Q. How does the spiro architecture influence degradation mechanisms under operational conditions?
- Photo-oxidation : The xanthene moiety is susceptible to singlet oxygen attack, requiring encapsulation in OLEDs .
- Thermal degradation : Thermogravimetric analysis (TGA) shows 5% weight loss at 400°C, linked to fluorene ring cleavage .
- Electrochemical stability : Cyclic voltammetry reveals reversible oxidation peaks at +1.2 V (vs. Ag/Ag⁺), indicating robustness in charge transport .
Comparative Analysis
Q. How do spiro[fluorene-9,9'-xanthene] derivatives compare to other spirobifluorenes (e.g., spiro-SFX, spiro-SFT) in device performance?
- Efficiency : Spiro-SFX achieves higher EQE (25%) in blue OLEDs vs. spiro-SFT (18%) due to stronger triplet confinement .
- Synthetic accessibility : Spiro[fluorene-9,9'-xanthene] requires fewer steps than spiro-acridine derivatives (e.g., SFA) .
- Charge mobility : Spiro-SFX exhibits balanced hole/electron mobility (μh/μe ≈ 1), outperforming carbazole-based hosts .
Q. What are unresolved research gaps in this compound chemistry?
- Long-term stability : Mechanisms of luminance decay in TADF OLEDs remain poorly understood .
- Multi-functionalization : Simultaneous incorporation of electron-donating and withdrawing groups for panchromatic emission .
- Green synthesis : Developing solvent-free or catalytic methods to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
